BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Lipophilicity Isomer Comparison Drug Design

This dual para‑brominated arylthioacetamide delivers two electronically distinct C–Br sites for iterative Pd‑catalyzed cross‑coupling, enabling divergent library synthesis from a single precursor. With XLogP3 4.7 and TPSA 54.4 Ų, it is optimized for membrane‑permeable ligand design and lipid‑rich target engagement. The 98% purity grade minimizes de‑bromination side products, while the dual bromine atoms provide strong anomalous scattering for X‑ray phasing. Ideal for SAR campaigns, probe development, and biophysical assays.

Molecular Formula C14H11Br2NOS
Molecular Weight 401.1 g/mol
CAS No. 647031-78-5
Cat. No. B3148468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
CAS647031-78-5
Molecular FormulaC14H11Br2NOS
Molecular Weight401.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Br)Br
InChIInChI=1S/C14H11Br2NOS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9H2,(H,17,18)
InChIKeyZOHXNXRGHUAGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide (CAS 647031-78-5): Procurement-Relevant Profile of a Dual Para-Brominated Arylthioacetamide


N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide (CAS 647031-78-5) is a synthetic, low-molecular-weight (401.1 g/mol) arylthioacetamide bearing two para-brominated phenyl rings connected through a sulfanyl (–S–) bridge and an acetamide linker [1]. It belongs to the class of brominated arylthioacetamides, a family frequently employed as building blocks in medicinal chemistry and materials science due to the synthetic versatility of the C–Br bond. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% .

Why N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide Cannot Be Readily Substituted by Other Brominated Arylthioacetamides


Within the arylthioacetamide family, subtle structural variations—such as the position of bromine substitution, the presence or absence of a second halogenated ring, and the nature of the N-aryl group—produce quantifiable differences in lipophilicity (XLogP3), topological polar surface area (TPSA), and reactivity that directly impact performance in cross-coupling, permeability, and target engagement. Consequently, treating N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide as interchangeable with its ortho-bromo isomer or with mono-brominated analogs risks introducing uncontrolled variables into synthetic and screening workflows [1][2].

Quantitative Differentiation Evidence for N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide vs. Closest Analogs


Higher Lipophilicity (XLogP3 4.7) vs. Ortho-Bromo Isomer (XLogP3 4.3) with Identical TPSA

The para-brominated target compound exhibits an XLogP3 value of 4.7, compared to 4.3 for the ortho-bromo positional isomer N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide (CAS 804484-31-9), while both compounds share an identical topological polar surface area (TPSA) of 54.4 Ų [1][2]. This 0.4 log unit increase in calculated lipophilicity, without any accompanying change in polar surface area, indicates that the target compound is expected to show meaningfully higher passive membrane permeability and altered partitioning behavior relative to its ortho-substituted analog, which is relevant when a series requires fine-tuning of permeability without altering hydrogen-bonding capacity.

Lipophilicity Isomer Comparison Drug Design

Significantly Enhanced Lipophilicity (XLogP3 4.7) vs. Des-Aryl Analog (Log P 1.73)

Relative to the simpler primary amide analog 2-[(4-bromophenyl)sulfanyl]acetamide (CAS 30243-07-3), which has a measured/calculated Log P of 1.73, the target compound’s XLogP3 of 4.7 represents a ~3 log unit increase in lipophilicity [1][2]. This large difference arises from the addition of the N-(4-bromophenyl) substituent, which more than doubles the molecular weight (401.1 vs. 246.1 g/mol) and substantially increases hydrophobic surface area. In practical terms, the target compound will partition much more strongly into lipid phases or non-polar environments, a critical consideration for assay design, membrane protein targeting, or extraction protocols.

Lipophilicity Structural Analog LogP

Higher Commercial Purity Specification (98%) vs. Standard Reagent Grade (95%) from Alternate Suppliers

Leyan (Shanghai) supplies the target compound at a certified purity of 98%, whereas several other vendors, including AKSci, list the same compound at a minimum purity specification of 95% . This 3-percentage-point difference in guaranteed purity can be significant in applications that are sensitive to trace brominated impurities—such as crystallography, biophysical assays, or polymerization reactions—where even low levels of de-brominated or oxidized by-products may confound results. Selecting the higher-purity source minimizes the need for additional in-house purification and improves batch-to-batch reproducibility.

Purity Procurement Quality Control

Dual Para-Brominated Architecture Enables Orthogonal Cross-Coupling vs. Mono-Brominated Analogs

The target compound contains two chemically distinct aryl bromide sites: one on the thioether-linked phenyl ring and one on the amide-linked phenyl ring. With a molecular formula of C14H11Br2NOS (MW 401.1) versus C14H12BrNOS (MW 322.2) for the mono-brominated analog N-(4-bromophenyl)-2-phenylthio-acetamide (CAS 329699-45-8), the additional bromine atom provides a second reactive handle [1][2]. The different electronic environments of the two C–Br bonds (one para to a thioether, the other para to an amide) create opportunities for sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with mono-brominated analogs. This dual-handle strategy is widely exploited in library synthesis and structure-activity relationship (SAR) exploration, where differential functionalization at distinct positions is required [3].

Cross-Coupling Synthetic Chemistry Building Block

Undifferentiated Biological Activity Profile Confers a Clean-Slate Advantage for Novel Target Discovery

According to the ZINC15 database (ZINC624550), which aggregates bioactivity data from ChEMBL20, there is no known biological activity for N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide, and the substance is not reported in any publications per ChEMBL [1]. This lack of pre-existing activity annotations means the compound is unlikely to appear as a frequent hitter (pan-assay interference compound, or PAINS) in screening decks and does not carry biased pharmacological expectations. For organizations building proprietary screening libraries or exploring under-studied chemical space, this undifferentiated profile is a procurement advantage, as it reduces the risk of rediscovering known activities and supports the generation of novel intellectual property.

Biological Activity Screening Novel Target

Recommended Procurement and Application Scenarios for N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide


Structure-Activity Relationship (SAR) Studies Requiring Para-Specific Bromine Geometry

When an SAR campaign has established that para-bromination on both phenyl rings yields superior target engagement or permeability compared to ortho- or meta-substituted analogs, this compound provides a geometrically pure and analytically defined starting point. Its XLogP3 of 4.7, combined with a TPSA of 54.4 Ų, places it in a favorable property space for hit-to-lead optimization of membrane-permeable ligands [1].

Divergent Library Synthesis via Sequential Cross-Coupling

The two electronically distinct aryl bromide sites allow for iterative Pd-catalyzed cross-coupling reactions. Researchers can first functionalize the more electron-deficient bromophenyl ring (amide-linked) and subsequently derivatize the thioether-linked ring, or vice versa, to generate diverse compound libraries from a single precursor. The 98% purity specification minimizes side products from halogen-exchange or de-bromination [2].

Biophysical Probe Development Requiring High Lipophilicity

With an XLogP3 of 4.7—approximately 3 log units higher than the des-aryl analog—this compound is suited for the design of probes targeting lipid-rich environments, membrane proteins, or intracellular targets where elevated log P correlates with improved cellular uptake. The undifferentiated ChEMBL activity profile further ensures that the scaffold is a blank canvas for probe development [3][4].

Crystallography and Biophysical Assays Demanding High Chemical Purity

The 98% purity grade from Leyan makes this compound appropriate for co-crystallization trials, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) experiments where trace impurities can produce spurious binding signals or crystal defects. The dual bromine atoms also provide strong anomalous scattering signals for X-ray crystallography phasing .

Quote Request

Request a Quote for N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.